

# Synthesis Pathway of SKF 10810: A Technical Guide

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Abstract: This document provides a comprehensive technical guide to a plausible synthesis pathway for **SKF 10810**, a thio-substituted imidazole derivative. Due to the limited public information available for a compound explicitly named "**SKF 10810**," this guide details the synthesis of a structurally representative molecule, 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, tabulated data, and process visualizations to facilitate understanding and replication.

## Introduction

Thio-substituted imidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the specific identity and synthesis of "**SKF 10810**" are not readily available in public literature, this guide outlines a robust and adaptable synthetic route to a closely related analogue, 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole. The described pathway is based on established and reliable chemical transformations, providing a solid foundation for the synthesis of this and similar compounds.

The overall synthetic strategy involves a two-stage process:

- Synthesis of the key intermediate:1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol.
- S-arylation of the intermediate to yield the final target compound.

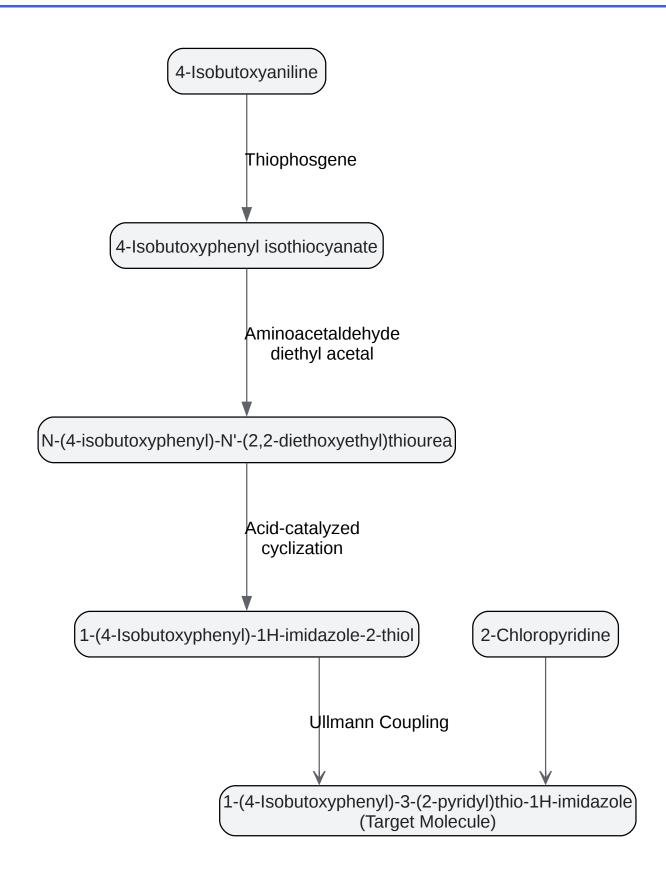


This guide provides detailed experimental procedures for each step, along with visualizations of the synthetic pathway and logical workflow.

## **Overall Synthesis Pathway**

The synthesis commences with the preparation of an aryl isothiocyanate from the corresponding aniline. This is followed by the construction of the imidazole-2-thiol ring system. The final step involves a copper-catalyzed cross-coupling reaction to introduce the pyridylthio moiety.





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**Figure 1:** Overall synthesis pathway for the target molecule.



## **Experimental Protocols**

## Stage 1: Synthesis of 1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol

This stage involves three steps: the synthesis of the isothiocyanate, formation of the thiourea derivative, and the final cyclization to the imidazole-2-thiol.

This procedure details the conversion of 4-isobutoxyaniline to the corresponding isothiocyanate using thiophosgene.

#### Experimental Protocol:

A solution of 4-isobutoxyaniline (1.0 eq) in dichloromethane (DCM) is added dropwise to a stirred solution of thiophosgene (1.1 eq) in DCM at 0-5 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-isobutoxyphenyl isothiocyanate.

| Parameter     | Value                                   |
|---------------|---|
| Reactants     | 4-Isobutoxyaniline, Thiophosgene        |
| Solvent       | Dichloromethane (DCM)                   |
| Temperature   | 0-5 °C initially, then room temperature |
| Reaction Time | 12 hours                                |
| Purification  | Column Chromatography                   |
| Yield         | ~90% (Representative)                   |

Table 1: Reaction parameters for the synthesis of 4-Isobutoxyphenyl isothiocyanate.

This step involves the reaction of the synthesized isothiocyanate with aminoacetaldehyde diethyl acetal.[1]

### Experimental Protocol:



To a solution of 4-isobutoxyphenyl isothiocyanate (1.0 eq) in ethanol, aminoacetaldehyde diethyl acetal (1.05 eq) is added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure to yield the crude N,N'-aryldiethoxyethylthiourea derivative, which can be used in the next step without further purification.[1]

| Parameter     | Value   |
|---------------|---|
| Reactants     | 4-Isobutoxyphenyl isothiocyanate,<br>Aminoacetaldehyde diethyl acetal |
| Solvent       | Ethanol   |
| Temperature   | Room temperature  |
| Reaction Time | 24 hours  |
| Purification  | None (used directly in the next step)                                 |
| Yield         | Quantitative (assumed)  |

Table 2: Reaction parameters for the synthesis of the thiourea intermediate.

This final step of the first stage involves the acid-catalyzed cyclization of the thiourea derivative. [1]

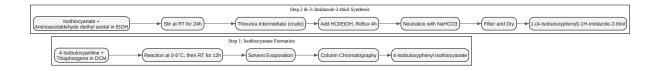
### Experimental Protocol:

The crude N-(4-isobutoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea from the previous step is dissolved in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v). The solution is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol.



| Parameter     | Value  |
|---------------|--|
| Reactant      | N-(4-isobutoxyphenyl)-N'-(2,2-<br>diethoxyethyl)thiourea |
| Reagents      | Concentrated Hydrochloric Acid, Sodium Bicarbonate       |
| Solvent       | Ethanol  |
| Temperature   | Reflux   |
| Reaction Time | 4 hours  |
| Purification  | Filtration and washing                                   |
| Yield         | ~85% (Representative)                                    |

Table 3: Reaction parameters for the synthesis of the imidazole-2-thiol intermediate.



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Figure 2: Experimental workflow for Stage 1.

# Stage 2: Synthesis of 1-(4-Isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole



This stage describes the copper-catalyzed S-arylation of the imidazole-2-thiol intermediate with 2-chloropyridine, a process analogous to the Ullmann condensation.

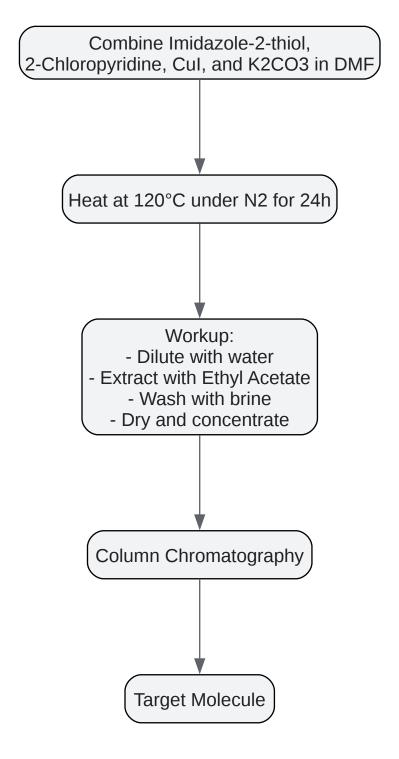
#### Experimental Protocol:

A mixture of 1-(4-isobutoxyphenyl)-1H-imidazole-2-thiol (1.0 eq), 2-chloropyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole.

| Parameter     | Value  |
|---------------|--|
| Reactants     | 1-(4-Isobutoxyphenyl)-1H-imidazole-2-thiol, 2-<br>Chloropyridine |
| Catalyst      | Copper(I) lodide (CuI)   |
| Base          | Potassium Carbonate (K2CO3)                                      |
| Solvent       | Dimethylformamide (DMF)  |
| Temperature   | 120 °C   |
| Atmosphere    | Nitrogen   |
| Reaction Time | 24 hours   |
| Purification  | Column Chromatography  |
| Yield         | ~70% (Representative)  |

Table 4: Reaction parameters for the S-arylation step.





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Figure 3: Experimental workflow for Stage 2.

## Conclusion

This technical guide has detailed a plausible and robust synthetic pathway for 1-(4-isobutoxyphenyl)-3-(2-pyridyl)thio-1H-imidazole, a representative molecule for the compound



designated **SKF 10810**. The synthesis is based on well-established chemical principles and provides detailed experimental protocols and parameters that can be adapted by researchers in the field. The provided visualizations of the synthesis pathway and experimental workflows are intended to facilitate a clear understanding of the entire process. This guide serves as a valuable resource for the synthesis of this and structurally related thio-substituted imidazole compounds for further research and development.

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## References

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